molecular formula C14H15NO2S2 B12460684 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12460684
M. Wt: 293.4 g/mol
InChI Key: NOPWLPLYQGXTLE-UHFFFAOYSA-N
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Description

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and an ethoxymethylidene substituent

Preparation Methods

The synthesis of 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 2-phenylethylamine to form an intermediate, which is then cyclized with carbon disulfide and ethyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in these diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In biological systems, it may interfere with signaling pathways by modulating receptor activity or by affecting the expression of specific genes .

Comparison with Similar Compounds

Similar compounds to 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives such as:

Biological Activity

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidinone ring, a phenylethyl group, and an ethoxymethylidene substituent.

PropertyValue
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
IUPAC NameThis compound
InChI KeyNOPWLPLYQGXTLE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 2-phenylethylamine, followed by cyclization with carbon disulfide and ethyl chloroformate under basic conditions. This synthetic route can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. It appears to inhibit specific enzymes and pathways associated with inflammation and cancer progression. For instance, it has been observed to modulate signaling pathways that are critical in cancer cell proliferation.

The biological activity of the compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby reducing catalytic efficiency. Additionally, it can interfere with cellular signaling pathways by modulating receptor activity or affecting gene expression.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antimicrobial Study : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Candida albicans. Results showed a significant reduction in growth rates compared to control groups, indicating its potential as a therapeutic agent.
  • Cancer Cell Line Analysis : A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the downregulation of specific oncogenes involved in cell cycle regulation.

Comparison with Similar Compounds

This compound shares structural similarities with other thiazolidinone derivatives but exhibits unique biological properties due to its specific substituents:

Compound NameBiological Activity
2-(2-Phenylethyl)-5,6,7,8-tetrahydrochromoneAntimicrobial
AgarotetrolAnticancer
IsoagarotetrolAnti-inflammatory

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-2-17-10-12-13(16)15(14(18)19-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

NOPWLPLYQGXTLE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2

Origin of Product

United States

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